Methyl 2-propylpentanoate

描述

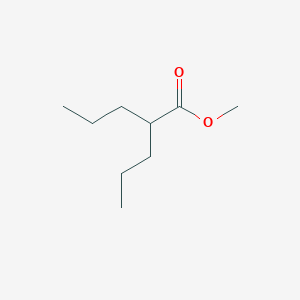

Structure

3D Structure

属性

IUPAC Name |

methyl 2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(7-5-2)9(10)11-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRYUWYMOZQHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334210 | |

| Record name | Pentanoic acid, 2-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22632-59-3 | |

| Record name | Pentanoic acid, 2-propyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22632-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 2-propyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-propyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Methyl 2-Propylpentanoate: Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-propylpentanoate, a branched-chain fatty acid ester. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous compounds and established chemical principles to detail its chemical structure, predict its physicochemical properties, and outline robust protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science, providing a foundational understanding and practical methodologies for working with this class of compounds.

Introduction

Esters of branched-chain carboxylic acids are a significant class of organic molecules with diverse applications, ranging from flavor and fragrance agents to key intermediates in pharmaceutical synthesis.[1] Methyl 2-propylpentanoate, the methyl ester of 2-propylpentanoic acid (valproic acid), is a compound of interest due to the pharmacological importance of its parent carboxylic acid. Understanding its chemical characteristics is crucial for its potential application as a prodrug, a reference standard, or a building block in the synthesis of more complex molecules.

This guide will delve into the fundamental aspects of methyl 2-propylpentanoate, beginning with its precise chemical identity and structure.

Chemical Structure and Nomenclature

The accurate identification of a chemical entity is paramount for scientific rigor. This section clarifies the IUPAC name and depicts the chemical structure of methyl 2-propylpentanoate.

IUPAC Name

The systematic name for the ester formed from 2-propylpentanoic acid and methanol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is methyl 2-propylpentanoate .

Other potential synonyms include:

-

Methyl 2-propylvalerate

-

2-Propylpentanoic acid, methyl ester

Chemical Structure

The chemical structure of methyl 2-propylpentanoate is characterized by a central carbonyl group bonded to a methoxy group (-OCH₃) and a pentyl chain with a propyl substituent at the alpha-carbon (C2).

2D Chemical Structure:

Caption: 2D structure of methyl 2-propylpentanoate.

Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₁₈O₂ | Structural analysis |

| Molecular Weight | 158.24 g/mol | Calculation from molecular formula[2] |

| Appearance | Colorless liquid | General property of similar esters[3][4] |

| Odor | Fruity, sweet | Characteristic of many esters[1][5] |

| Boiling Point | ~180-190 °C | Extrapolation from similar branched esters |

| Density | ~0.86 - 0.88 g/mL | Comparison with related esters |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); sparingly soluble in water | General solubility of esters[3][4] |

| logP (octanol/water) | ~3.0 - 3.5 | Prediction based on structure |

Synthesis of Methyl 2-Propylpentanoate

The most common and straightforward method for synthesizing methyl 2-propylpentanoate is the Fischer esterification of 2-propylpentanoic acid with methanol, catalyzed by a strong acid.

Reaction Principle: Fischer Esterification

Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The equilibrium can be shifted towards the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[6]

Reaction Scheme:

Caption: Fischer esterification of 2-propylpentanoic acid with methanol.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 2-propylpentanoate.

Materials:

-

2-Propylpentanoic acid (Valproic acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-propylpentanoic acid.

-

Addition of Alcohol and Catalyst: Add an excess of methanol (typically 5-10 molar equivalents) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 4-8 hours.

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. c. Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the ester. d. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure methyl 2-propylpentanoate.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of methyl 2-propylpentanoate.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized methyl 2-propylpentanoate. The following spectroscopic techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of methyl 2-propylpentanoate is expected to show distinct signals for the different types of protons in the molecule.

-

A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

-

A multiplet for the alpha-proton (-CH-) around 2.2-2.5 ppm.

-

Multiplets for the methylene protons (-CH₂-) of the pentyl and propyl chains between 1.2 and 1.7 ppm.

-

Triplets for the terminal methyl protons (-CH₃) of the pentyl and propyl chains around 0.9 ppm.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton.

-

A signal for the carbonyl carbon (-C=O) in the range of 170-175 ppm.

-

A signal for the methoxy carbon (-OCH₃) around 51-52 ppm.

-

A signal for the alpha-carbon (-CH-) around 45-50 ppm.

-

Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons in the aliphatic region (10-40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 2-propylpentanoate is predicted to exhibit the following key absorption bands:

-

A strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of an ester.[7]

-

A strong absorption in the region of 1150-1250 cm⁻¹ corresponding to the C-O stretching vibration of the ester group.[8]

-

Several absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 2-propylpentanoate (MW = 158.24), the electron ionization (EI) mass spectrum would be expected to show:

-

A molecular ion peak (M⁺) at m/z = 158 .

-

Characteristic fragment ions resulting from the cleavage of the ester group and alkyl chains. A prominent peak would be expected from the loss of the methoxy group (-OCH₃) at m/z = 127 , and the loss of the methoxycarbonyl group (-COOCH₃) at m/z = 99 .

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of methyl 2-propylpentanoate.

Potential Applications

Given the biological activity of its parent compound, 2-propylpentanoic acid (valproic acid), methyl 2-propylpentanoate holds potential in several areas of research and development:

-

Pharmaceutical Research: It can be investigated as a more lipophilic prodrug of valproic acid, potentially altering its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME).

-

Reference Standard: Pure methyl 2-propylpentanoate can serve as a certified reference material for the analytical quantification of valproic acid and its metabolites in biological matrices.

-

Organic Synthesis: As a versatile chemical intermediate, it can be used as a starting material for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1]

Conclusion

This technical guide has provided a detailed overview of methyl 2-propylpentanoate, from its fundamental chemical structure to its synthesis and characterization. While direct experimental data for this specific ester is limited, the principles and protocols outlined herein, based on well-established organic chemistry and data from analogous compounds, offer a solid foundation for researchers. The provided methodologies for synthesis and analytical characterization are robust and can be readily adapted in a laboratory setting. As research into branched-chain fatty acids and their derivatives continues to expand, a thorough understanding of compounds like methyl 2-propylpentanoate will be increasingly valuable.

References

-

Methyl propionate. (2023). Retrieved from [Link]

-

Methyl propiolate. (n.d.). In Wikipedia. Retrieved from [Link]

-

2-Methyl-2-n-propylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Propyl 2-methylpropanoate. (n.d.). FooDB. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

INFRARED SPECTRUM OF METHYL PROPANOATE. (n.d.). ResearchGate. Retrieved from [Link]

-

infrared spectrum of 2-methylpentane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

infrared spectrum of propyl methanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. What is Methyl propionate used for Wholesaler [slchemtech.com]

- 2. 2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 4. METHYL PROPYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Showing Compound Propyl 2-methylpropanoate (FDB015067) - FooDB [foodb.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Methyl 2-propylpentanoate: Synthesis, Natural Occurrence, and Analysis

Abstract

Methyl 2-propylpentanoate, the methyl ester of the well-known anticonvulsant valproic acid, is a branched-chain fatty acid ester with significance in both pharmaceutical and flavor/fragrance research. While its primary relevance stems from its relationship to its parent carboxylic acid, understanding its synthesis, natural context, and analytical characterization is crucial for researchers in drug development and natural products chemistry. This technical guide provides a comprehensive overview of methyl 2-propylpentanoate, detailing robust synthetic routes from common precursors, exploring its natural occurrence within the broader context of branched-chain ester biosynthesis in plants, and outlining validated analytical methodologies for its identification and quantification. The protocols and pathways described herein are grounded in established chemical principles to ensure technical accuracy and reproducibility for professionals in the field.

Introduction and Nomenclature

Methyl 2-propylpentanoate (also known as methyl valproate) is an organic compound classified as a carboxylic acid ester. Structurally, it is characterized by an eight-carbon backbone with a methyl ester functional group and two propyl groups attached to the alpha-carbon. Its parent acid, 2-propylpentanoic acid (valproic acid), is a widely used pharmaceutical agent for treating epilepsy, bipolar disorder, and migraines. Consequently, methyl 2-propylpentanoate serves as a critical reference compound, potential synthetic intermediate, and a subject of study in its own right.

While straight-chain esters are common in nature, branched-chain esters like methyl 2-propylpentanoate are of particular interest due to their significant contribution to the complex aromas and flavors of many fruits.[1] Their biosynthesis is intrinsically linked to amino acid metabolism, offering a distinct pathway from the more common fatty acid-derived esters.[2] This guide will elucidate the key aspects of this molecule, from its creation in the lab to its origins in nature.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical properties is fundamental for its synthesis, purification, and analysis. The key properties of methyl 2-propylpentanoate's parent acid are summarized below. Data for the methyl ester is less commonly published but can be extrapolated from its structure and the properties of similar esters.

| Property | Value | Source |

| IUPAC Name | methyl 2-propylpentanoate | PubChem[3] |

| Synonyms | Methyl valproate, 2-Propylvaleric acid methyl ester | |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| CAS Number | 22632-59-3 | |

| Parent Acid (Valproic Acid) | 2-propylpentanoic acid (CAS: 99-66-1) | |

| Computed XLogP3 | 3.0 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[4] |

Chemical Synthesis of Methyl 2-propylpentanoate

The synthesis of methyl 2-propylpentanoate is most efficiently achieved via a two-stage process: first, the synthesis of the parent carboxylic acid, valproic acid, followed by its esterification. The malonic ester synthesis is a classic and reliable method for producing α-substituted carboxylic acids like valproic acid.

Stage 1: Synthesis of 2-Propylpentanoic Acid (Valproic Acid)

This process involves the dialkylation of diethyl malonate with a propyl halide, followed by saponification and decarboxylation.[5][6]

Causality and Experimental Insight:

-

Base Selection: Sodium ethoxide is used as the base. It is crucial to use an alkoxide base that matches the alcohol portion of the ester (here, ethanol for diethyl malonate) to prevent transesterification, a side reaction that would complicate the product mixture.

-

Alkylation: The deprotonated diethyl malonate acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an Sₙ2 reaction. The process is repeated to add a second propyl group.

-

Saponification & Decarboxylation: The ester groups are hydrolyzed to carboxylate salts using a strong base (NaOH). Acidification then yields a β-dicarboxylic acid, which is unstable to heat. Gentle heating causes decarboxylation (loss of CO₂) to yield the final valproic acid product.[6]

Protocol 1: Synthesis of Valproic Acid via Diethyl Malonate

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

-

First Alkylation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature.

-

Add one equivalent of 1-bromopropane dropwise. The reaction is exothermic; maintain the temperature below 50°C. After addition, heat the mixture to reflux for 2-3 hours to ensure complete reaction.

-

Second Alkylation: Cool the mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane, following the same procedure as the first alkylation.

-

Saponification: After the second alkylation is complete, add a concentrated aqueous solution of sodium hydroxide (NaOH) to the reaction mixture and reflux for 4-6 hours to hydrolyze the ester groups.[6]

-

Workup & Decarboxylation: Cool the mixture and distill off the ethanol. Add water to dissolve the salt and wash with diethyl ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2.

-

Heat the acidified mixture gently (to ~100-120°C). Carbon dioxide will evolve. Continue heating until gas evolution ceases.

-

Isolation: Cool the mixture. The product, valproic acid, will separate as an oily layer. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude valproic acid. Purify by vacuum distillation.

Stage 2: Fischer Esterification to Methyl 2-propylpentanoate

This is a standard acid-catalyzed esterification of the synthesized valproic acid with methanol.

Causality and Experimental Insight:

-

Catalyst: A strong acid catalyst (like H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Le Chatelier's Principle: The reaction is an equilibrium. Using an excess of one reactant (typically the less expensive one, methanol) drives the equilibrium towards the product side, increasing the yield of the ester.

Protocol 2: Synthesis of Methyl 2-propylpentanoate

-

Reaction Setup: In a round-bottom flask, combine the purified valproic acid from Stage 1 and an excess of methanol (e.g., 5-10 equivalents).

-

Catalysis: While cooling in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5% of the moles of carboxylic acid).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the methanol and solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 2-propylpentanoate.

Synthetic Workflow Visualization

Caption: Workflow for the synthesis of Methyl 2-propylpentanoate.

Natural Occurrence and Biosynthesis

While direct identification of methyl 2-propylpentanoate in nature is not widely documented, the presence of branched-chain esters is a well-established characteristic of many fruits, including apples, strawberries, melons, and tropical fruits like bananas and passionfruit.[2][7] These compounds are key contributors to the "fruity" aroma profile.

Biosynthesis of Branched-Chain Esters

Unlike straight-chain esters that are typically derived from fatty acid metabolism via the lipoxygenase (LOX) pathway, branched-chain esters originate from the catabolism of branched-chain amino acids (BCAAs): isoleucine, leucine, and valine.[1]

The General Biosynthetic Pathway involves several key steps:

-

Transamination: The BCAA is converted to its corresponding α-keto acid.

-

Decarboxylation: The α-keto acid is decarboxylated to form a branched-chain aldehyde.

-

Oxidation/Reduction: The aldehyde can be reduced to a branched-chain alcohol by an alcohol dehydrogenase (ADH) or oxidized to a branched-chain carboxylic acid by an aldehyde dehydrogenase (ALDH).

-

Acyl-CoA Formation: The branched-chain carboxylic acid is activated to its acyl-CoA thioester.

-

Esterification: Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the condensation of a branched-chain acyl-CoA with an alcohol (like methanol or ethanol) to form the final branched-chain ester.[1]

The biosynthesis of the 2-propylpentanoyl moiety would theoretically derive from precursors beyond the common BCAAs, likely involving a more complex assembly from smaller carbon units within the plant's metabolic network, a subject that warrants further research.

Biosynthesis Visualization

Caption: General biosynthetic pathway of branched-chain esters in plants.

Analytical Methodologies

The identification and quantification of volatile esters like methyl 2-propylpentanoate from complex matrices (e.g., fruit extracts, reaction mixtures) is predominantly accomplished using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: GC-MS Analysis

1. Sample Preparation (from a natural source):

-

Method: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive method ideal for volatile compounds.

-

Procedure: a. Homogenize a sample of the fruit or plant tissue. b. Place a known quantity into a sealed headspace vial. c. Incubate the vial (e.g., at 40-60°C for 30 minutes) to allow volatiles to equilibrate in the headspace. d. Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the analytes.

2. GC-MS Instrumentation and Conditions:

-

GC System: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

-

Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS System: A mass spectrometer, typically a quadrupole analyzer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

3. Data Analysis and Validation:

-

Identification: The compound is identified by comparing its acquired mass spectrum with entries in a spectral library (e.g., NIST, Wiley).[8]

-

Confirmation: Confirmation is achieved by comparing the experimental linear retention index (LRI) of the analyte with published values. The LRI is calculated by running a series of n-alkanes under the identical GC conditions.

Applications and Significance

-

Pharmaceutical Research: As the methyl ester of valproic acid, it is an indispensable reference standard for purity testing, metabolite studies, and as a starting material for the synthesis of other valproate derivatives.

-

Flavor and Fragrance Industry: While not as common as other branched-chain esters, its structural motif suggests potential use in creating novel fruity or wine-like notes in flavor and fragrance formulations. Related compounds like methyl 2-methyl valerate are used for their fruity characteristics in baked goods and candy.[9]

-

Chemotaxonomy: The profile of volatile esters can serve as a chemical fingerprint to differentiate between plant species or cultivars, making it a useful tool in chemotaxonomy.[10]

Conclusion

Methyl 2-propylpentanoate occupies a unique position at the intersection of pharmaceutical science and natural product chemistry. Its synthesis is straightforward, relying on foundational reactions in organic chemistry, making it an accessible target for laboratory preparation. While its specific discovery in nature remains an area for further exploration, its chemical class—branched-chain esters—is vital to the sensory profile of numerous fruits, arising from the rich metabolic pathways of amino acids. The robust analytical techniques available, particularly GC-MS, allow for its confident identification in both synthetic and natural contexts. For researchers and drug development professionals, a comprehensive understanding of this molecule, from its synthesis to its potential natural origins, is essential for leveraging its full potential.

References

-

The Good Scents Company. (n.d.). methyl 2-methyl valerate. Retrieved from [Link]

- Google Patents. (2014). CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid.

-

The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. Retrieved from [Link]

- Sadia, H., & Sumalatha, G. (2022). In-vitro Anti-oxidant Activity and Gas Chromatography–Mass Spectrometry Analysis of Methanolic Extracts of Saussurea lappa Clarke and Premna mucronata Roxb. International Journal of Pharmaceutical and Bio-Medical Science, 2(11), 30-40.

- Google Patents. (2013). CN102320962B - Method for catalytic synthesis of methyl propionate.

-

FooDB. (2018). Showing Compound Propyl 2-methylpropanoate (FDB015067). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-pentanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528155, Methyl 2-methyl-2-propylpentanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134947, 2-Methyl-2-n-propylpentanoic acid. Retrieved from [Link]

- Google Patents. (1992). US5101070A - Process for preparing valproic acid.

- Al-Rajab, A. J., et al. (2023). GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents. Molecules, 28(4), 1883.

- ACS Publications. (2022). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. Journal of Agricultural and Food Chemistry.

- ACS Publications. (2023). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development.

- ResearchGate. (2002). Evaluation of the Antioxidant Properties of Mediterranean and Tropical Fruits Compared with Common Food Additives.

- ResearchGate. (2019). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae).

- Dandekar, D. V., et al. (2022). Branched-Chain Volatiles in Fruit: A Molecular Perspective. Journal of Agricultural and Food Chemistry, 70(25), 7539-7554.

- ResearchGate. (2014).

- International Journal of Herbal Medicine. (2014). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz.

- ResearchGate. (2018). Synthesis of valproic acid for medicinal chemistry practical classes.

-

Cheméo. (n.d.). Chemical Properties of propyl 2-methylbutanoate-d-3. Retrieved from [Link]

- Frontiers in Plant Science. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit.

-

ACG Publications. (n.d.). Records of Natural Products Articles. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-2-pentenal. Retrieved from [Link]

- E3S Web of Conferences. (2024). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability.

- AOCS. (2022). Biosynthesis of Plant Lipid Polyesters.

-

PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [Link]

Sources

- 1. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 2. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-methyl-2-propylpentanoate | C10H20O2 | CID 528155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. methyl 2-methyl valerate [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

A Senior Scientist’s Guide to Sourcing and Verifying High-Purity Methyl 2-propylpentanoate for Pharmaceutical Research

Abstract

For researchers and drug development professionals, the integrity of starting materials is paramount. The purity of a chemical entity like Methyl 2-propylpentanoate (also known as Methyl Valproate), a key derivative of the widely used pharmaceutical Valproic Acid, can significantly influence experimental reproducibility, toxicological assessments, and ultimately, the viability of a therapeutic candidate. This guide provides a technical framework for navigating the commercial supplier landscape for high-purity Methyl 2-propylpentanoate. It moves beyond a simple vendor list to establish a robust methodology for supplier evaluation, discusses the gold-standard analytical techniques for purity verification, and provides a detailed, field-proven protocol for in-house quality assessment.

Introduction: The Significance of Methyl 2-propylpentanoate

The Purity Imperative: Why Supplier Qualification Matters

In the context of pharmaceutical research, "purity" is not an abstract concept; it is a quantifiable measure of quality that ensures safety and consistency. The principles of Good Manufacturing Practice (GMP), which govern pharmaceutical production, emphasize stringent control over all materials.[3][4] While research-grade materials may not always require full GMP compliance, the underlying principles of material control, process standardization, and robust quality testing are directly applicable.

The causal link is straightforward: an impure starting material introduces uncontrolled variables into a meticulously designed experiment. Potential consequences include:

-

Altered Biological Activity: An impurity may possess its own biological activity, leading to unexpected or misleading results.

-

Inaccurate Quantification: Impurities can interfere with analytical measurements, leading to incorrect dosage or concentration calculations.

-

Failed Reproducibility: A subsequent batch from the same or a different supplier with a different impurity profile will yield different results, rendering the research irreproducible.

Therefore, selecting a supplier is not merely a purchasing decision but a critical step in risk management for the research program.

Identifying and Vetting Commercial Suppliers

A researcher's primary goal is to source material accompanied by transparent, verifiable data. The burden of proof for purity lies with the supplier, and a reputable vendor will readily provide this documentation.

Key Evaluation Criteria

When evaluating potential suppliers, prioritize the following:

-

Availability of a Certificate of Analysis (CoA): This is non-negotiable. A CoA is a formal document that certifies the material's identity and lists the results of quality control tests for a specific batch. It should detail the analytical methods used and the acceptance criteria.

-

Stated Purity & Analytical Method: Look for a specific, quantitative purity value (e.g., >99.5%) and the method used to determine it (e.g., GC, HPLC). Be wary of vague statements like "high purity."

-

Traceability to Reference Standards: The highest confidence comes from suppliers who use Certified Reference Materials (CRMs) for their internal qualification. For instance, a supplier using a TraceCERT® standard has benchmarked their material against a product with a documented chain of traceability.[5]

-

Specialization in Pharmaceuticals: Suppliers who specialize in pharmaceutical standards, reference materials, and impurity synthesis are more likely to understand the stringent quality requirements of the field.[2]

Comparative Overview of Notable Suppliers

The following table summarizes offerings from established suppliers who provide Methyl 2-propylpentanoate or related services, catering specifically to the pharmaceutical research sector.

| Supplier | Product Focus | Typical Documentation | Key Differentiator |

| Sigma-Aldrich (Supelco) | Certified Reference Material (CRM) | Certificate of Analysis (CoA) for TraceCERT® products | Provides a metrologically traceable standard, ideal for qualifying analytical methods and as a primary reference.[5] |

| Simson Pharma | Drug Impurity Standards & Reference Compounds | Certificate of Analysis with every compound | Specializes in providing compounds for quality control and analytical development within the pharmaceutical industry. |

| Anant Pharmaceuticals | API Impurity Manufacturing & Supply | Product Specification Sheets | Focuses on manufacturing and supplying high-quality Valproic Acid impurities for API manufacturers and research.[2] |

The Gold Standard for Purity Verification: Gas Chromatography (GC)

For a volatile and thermally stable compound like Methyl 2-propylpentanoate, gas chromatography is the analytical method of choice.[6] Its high resolving power allows for the separation of the main component from closely related structural isomers and process-related impurities.

Causality: Why GC is the Right Tool

The choice of GC is dictated by the physicochemical properties of the analyte. Methyl 2-propylpentanoate is a fatty acid methyl ester (FAME). The analysis of FAMEs is a classic and well-established application for GC because these compounds are sufficiently volatile to be carried through the system by an inert gas (mobile phase) and interact with the stationary phase in the column, allowing for separation based on boiling point and polarity.[6]

-

Detector: A Flame Ionization Detector (FID) is typically used for this analysis. The FID offers high sensitivity to organic compounds and a wide linear range, making it ideal for quantifying the main peak (the product) against trace-level impurities.[7]

-

Confirmation: For unambiguous identification of unknown impurity peaks, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the definitive technique.[8]

Authoritative Guidance: The USP Monograph Framework

While a specific monograph may not exist for Methyl 2-propylpentanoate, the United States Pharmacopeia (USP) monograph for its parent compound, Valproic Acid, provides an authoritative framework for a purity test method.[9] The USP method for "Organic Impurities" in Valproic Acid is a GC-based procedure designed to resolve and quantify process-related impurities.[1][10] Adopting a similar chromatographic system and principles provides a robust, scientifically-grounded basis for verifying the purity of the methyl ester derivative. The USP monograph specifies system suitability criteria, such as resolution and peak tailing, which are essential for ensuring the analytical method is performing correctly and the results are valid.[9]

Experimental Protocol: GC-FID Purity Assay for Methyl 2-propylpentanoate

This protocol describes a self-validating system for the determination of purity. The system suitability test (SST) is a mandatory preliminary step that validates the performance of the chromatographic system before analyzing any samples.

Objective: To determine the purity of Methyl 2-propylpentanoate by percentage area normalization using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation and Materials:

-

Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A capillary column such as a DB-624, Stabilwax, or equivalent phase suitable for polar compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

-

Reagents: High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).

-

Sample: The batch of Methyl 2-propylpentanoate to be tested.

-

System Suitability Solution (Optional but Recommended): A solution of Methyl 2-propylpentanoate spiked with a small amount (~0.1%) of a known potential impurity (e.g., Valproic Acid) to verify system resolution.

Chromatographic Conditions (Example):

-

Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: 70 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min). This program should be optimized for the specific column and instrument.

-

Injection Volume: 1.0 µL.

-

Split Ratio: 50:1.

Procedure:

-

System Suitability Test (SST):

-

If using a suitability solution, inject it onto the column.

-

Causality: The SST confirms that the analytical system can adequately separate the main peak from potential impurities.

-

Acceptance Criteria: The resolution between Methyl 2-propylpentanoate and the known impurity should be greater than 1.5. The tailing factor for the Methyl 2-propylpentanoate peak should be between 0.8 and 1.5.[9] Proceed only if the SST passes.

-

-

Sample Preparation:

-

Accurately prepare a solution of Methyl 2-propylpentanoate in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Causality: This concentration ensures a strong signal for the main peak while allowing for the detection of trace impurities without overloading the detector.

-

-

Analysis:

-

Inject the prepared sample solution into the GC system.

-

Record the chromatogram for the full duration of the oven program to ensure all potential late-eluting impurities are observed.

-

-

Data Processing and Calculation:

-

Integrate all peaks in the chromatogram, excluding the solvent peak.

-

Calculate the percentage purity using the area normalization formula:

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

-

Report any individual impurity that is greater than 0.1% of the total area.

-

Visualization of Key Workflows

To ensure clarity and process adherence, the following workflows are presented in a standardized graphical format.

Caption: A four-phase workflow for selecting and qualifying a chemical supplier.

Caption: A standard operating procedure for in-house purity verification via GC.

Conclusion

The procurement of high-purity Methyl 2-propylpentanoate is a foundational requirement for any scientifically rigorous research involving this compound. A successful sourcing strategy is not defined by price or delivery speed, but by the quality and transparency of the data provided by the supplier. By prioritizing vendors who offer comprehensive Certificates of Analysis and demonstrate a commitment to pharmaceutical quality standards, researchers can build confidence in their starting materials. Furthermore, the implementation of an in-house verification protocol, grounded in authoritative methods like those described by the USP, provides a final, critical layer of quality assurance. This dual approach of diligent supplier vetting and empirical verification ensures the integrity of the chemical matter, thereby safeguarding the integrity of the research itself.

References

-

Shimadzu. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. [Online] Available at: [Link]

-

IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Online] Available at: [Link]

-

USP-NF. USP Monographs: Valproic Acid. [Online] Available at: [Link]

-

Pharmacopeial Forum. Commentary – Pharmacopeial Forum 34(4) July-August 2008 Interim Revision Announcements to USP 31-NF 26. [Online] Available at: [Link]

-

Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Online] Available at: [Link]

-

Anant Pharmaceuticals Pvt. Ltd. Valproic Acid API Impurity Manufacturers. [Online] Available at: [Link]

-

Shimadzu. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. [Online] Available at: [Link]

-

NAFDAC. GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023. [Online] Available at: [Link]

-

Sampan Enterprises. What is Good Manufacturing Practices (GMP) in the Chemical Industry. [Online] Available at: [Link]

-

SafetyCulture. What is GMP | Good Manufacturing Practices. [Online] Available at: [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. Valproic Acid Impurities | Valproic Acid API Impurity Manufacturers [anantlabs.com]

- 3. Federal Register :: 2-Propenoic Acid, Methyl-, Polymer With Butyl 2-Propenoate and Methyl 2-Methyl-2-Propenoate Compd. With 2-Amino-2-Methyl-1-Propanol; Tolerance Exemption [federalregister.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl valproate Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 7. iiste.org [iiste.org]

- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Note: Quantitative Analysis of Methyl 2-propylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed protocol for the identification and quantification of Methyl 2-propylpentanoate (also known as Methyl valproate) in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable analytical method for this and similar volatile ester compounds. The methodology detailed herein provides a comprehensive workflow, from sample preparation to data analysis, grounded in established principles of analytical chemistry.

Introduction: The Significance of Methyl 2-propylpentanoate Analysis

Methyl 2-propylpentanoate (CAS No. 22632-59-3) is the methyl ester of valproic acid, a widely used anticonvulsant and mood-stabilizing drug.[1][2] As a volatile derivative, its analysis is pertinent in various contexts, including the monitoring of derivatized valproic acid in biological samples, quality control of pharmaceutical preparations, and the study of flavor and fragrance profiles where structurally similar esters are common components.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile organic compounds.[5] Its high chromatographic resolution separates complex mixtures, while the mass spectrometer provides definitive identification and sensitive quantification of the individual components.[5] This application note provides a comprehensive, step-by-step protocol for the GC-MS analysis of Methyl 2-propylpentanoate, emphasizing the rationale behind each procedural step to ensure methodological robustness and data integrity.

Chemical and Physical Properties of Methyl 2-propylpentanoate

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Chemical Name | Methyl 2-propylpentanoate | |

| Synonyms | Methyl valproate, 2-Propylpentanoic acid methyl ester | [1][2] |

| CAS Number | 22632-59-3 | [1][2][6] |

| Molecular Formula | C₉H₁₈O₂ | [6] |

| Molecular Weight | 158.24 g/mol | [1][6] |

Experimental Protocol

This protocol is designed to be a self-validating system, where the rationale behind each step contributes to the overall reliability of the results.

Materials and Reagents

-

Analyte Standard: Methyl 2-propylpentanoate (≥98% purity)

-

Solvent: Hexane or Dichloromethane (GC grade or higher)

-

Internal Standard (IS): Methyl nonadecanoate (C19:0) or a suitable stable isotope-labeled analog of the analyte.

-

Glassware: Volumetric flasks, vials with PTFE-lined septa, pipettes.

Rationale for Solvent Choice: Hexane and dichloromethane are volatile organic solvents that are compatible with GC-MS analysis and provide good solubility for nonpolar to moderately polar compounds like esters. They are also relatively inert and will not interfere with the analysis.[3]

Sample Preparation: A Foundation for Accuracy

The goal of sample preparation is to produce a clean, liquid sample in a suitable solvent at a concentration appropriate for GC-MS analysis.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Methyl 2-propylpentanoate standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each working standard should be spiked with the internal standard at a constant concentration (e.g., 10 µg/mL).

-

Sample Preparation: If the sample is a liquid, dilute it with hexane to an expected concentration within the calibration range. For solid or semi-solid matrices, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte. All prepared samples should be spiked with the same concentration of internal standard as the working standards.

Self-Validation Check: The use of an internal standard corrects for variations in injection volume and potential matrix effects, thereby enhancing the accuracy and precision of the quantification.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

| GC Parameter | Setting | Rationale |

| Injection Port | Split/Splitless | Splitless mode is recommended for trace analysis to maximize the amount of analyte reaching the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column performance and reproducible retention times. |

| Column | Non-polar (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar stationary phase is suitable for the separation of relatively non-polar esters. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| MS Parameter | Setting | Rationale |

| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for generating electron ionization mass spectra, allowing for library matching. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temp. | 150 °C | Maintains stable ion transmission. |

| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification. SIM mode provides higher sensitivity for quantification. |

| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the detector and interfering with the analysis of early-eluting compounds. |

Data Analysis and Interpretation

Analyte Identification

-

Retention Time: The retention time of the peak in the sample chromatogram should match that of the authentic standard. Based on the Kovats retention indices of similar compounds on non-polar columns, Methyl 2-propylpentanoate is expected to have a retention index in the range of 950-1050.

Quantification

Quantification is achieved by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of Methyl 2-propylpentanoate in the unknown sample is then calculated from this curve.

Workflow and Data Visualization

The overall analytical workflow is depicted in the following diagram:

Figure 1: GC-MS workflow for Methyl 2-propylpentanoate analysis.

Conclusion

This application note provides a robust and scientifically sound protocol for the GC-MS analysis of Methyl 2-propylpentanoate. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and accurate quantification of this compound. The principles and methodologies outlined here are also applicable to the analysis of other volatile esters, making this a valuable guide for a wide range of applications in the pharmaceutical, food, and fragrance industries.

References

-

Abaimov, D. A., et al. (2015). Application of Gas Chromatography/Mass Spectrometry to Therapeutic Monitoring of Valproic Acid. Pharmaceutical Chemistry Journal, 49(10), 679-682. Available at: [Link]

-

Chiplunkar, S., et al. (n.d.). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Shimadzu. Available at: [Link]

-

Pharmaffiliates. (n.d.). Methyl Valproate. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

-

Jain, R., et al. (2015). Valproic acid extraction methods in human samples using gas chromatography: a review. Bioanalysis, 7(18), 2355-2368. Available at: [Link]

-

Ferreira, B. I., et al. (2017). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. Molecules, 22(10), 1699. Available at: [Link]

Sources

- 1. Nonane, 2-methyl- [webbook.nist.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. shimadzu.com [shimadzu.com]

- 4. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia [mdpi.com]

- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Kovats Retention Index: Propyl 2-methylpropionate (C7H14O2) [pherobase.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Methyl 2-propylpentanoate in Fragrance Compositions

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of fragrance chemistry and analogy to structurally similar ester compounds. Direct literature on the specific application of Methyl 2-propylpentanoate in fragrance compositions is limited. Therefore, the information presented herein serves as a scientifically grounded guide for the initial evaluation and application of this novel ingredient. All protocols should be adapted and validated based on in-house experimental findings.

Introduction: Unveiling the Potential of a Novel Fruity Ester

The fragrance industry is in a perpetual quest for novel molecules that can impart unique and memorable olfactory experiences. Esters are a cornerstone of the perfumer's palette, offering a vast spectrum of scents, particularly in the fruity and floral categories.[1][2] Methyl 2-propylpentanoate, a methyl ester of a branched-chain carboxylic acid, represents an intriguing candidate for fragrance applications. While specific data on its olfactory profile is not widely published, its chemical structure suggests the potential for a complex, fruity aroma, likely with green and ethereal nuances.

This document provides a comprehensive guide to the initial assessment and application of Methyl 2-propylpentanoate in various fragrance compositions. It is designed to equip researchers and formulators with the foundational knowledge and practical protocols to explore the potential of this molecule, from initial sensory evaluation to stability and safety considerations.

Predicted Olfactory Profile and Physicochemical Properties

Based on the structure-odor relationships of similar esters, such as methyl propionate (fruity, rum-like) and other pentanoate esters (fruity, vegetably), a predicted olfactory profile for Methyl 2-propylpentanoate can be hypothesized.[3][4]

Table 1: Predicted Olfactory Profile and Physicochemical Properties of Methyl 2-propylpentanoate

| Parameter | Predicted Value/Profile | Rationale/Comments |

| Olfactory Family | Fruity | Esters are well-known for their fruity notes.[1] |

| Odor Descriptors | Green, Apple/Pear-like, Tropical nuances, slightly waxy | The propyl and pentanoate moieties suggest a complex fruitiness, potentially with green facets characteristic of some branched esters. |

| Molecular Formula | C9H18O2 | - |

| Molecular Weight | 158.24 g/mol | - |

| Boiling Point | ~180-190 °C (Predicted) | Higher than simpler esters like methyl propionate (80 °C) due to increased carbon chain length.[3] |

| LogP | ~2.8 (Predicted) | Indicates moderate lipophilicity, suggesting good solubility in fragrance oils and cosmetic bases. |

| Vapor Pressure | Moderate | Suggests it would function as a middle note in a fragrance composition. |

Note: Physicochemical properties are estimations and should be confirmed experimentally.

Application in Fragrance Compositions

Methyl 2-propylpentanoate is anticipated to be a versatile ingredient, capable of enhancing and modifying a wide range of fragrance types. Its predicted fruity character makes it suitable for feminine and masculine fragrances, as well as for functional perfumery in personal care and home care products.[5]

Potential Applications:

-

Fine Fragrance: As a middle note to add a unique fruity signature to floral, chypre, and fougère compositions. It can be used to modernize classic accords and introduce a novel juicy quality.

-

Personal Care (Lotions, Creams, Soaps): To impart a fresh and clean fruity scent. Its stability in various cosmetic bases will be a key determinant of its utility.

-

Home Care (Cleaners, Air Fresheners): To provide a pleasant and uplifting fruity aroma, masking base odors and enhancing the consumer experience.

Experimental Protocols

The following protocols are designed to provide a systematic approach to the evaluation and application of Methyl 2-propylpentanoate.

Protocol 1: Sensory Evaluation of Methyl 2-propylpentanoate

This protocol outlines the steps for the initial olfactory assessment of the raw material.

Objective: To characterize the odor profile of Methyl 2-propylpentanoate.

Materials:

-

Methyl 2-propylpentanoate (high purity)

-

Ethanol (perfumer's grade)

-

Glass vials with caps

-

Pipettes

-

Smelling strips

-

Sensory evaluation forms

Procedure:

-

Preparation of Dilutions: Prepare a series of dilutions of Methyl 2-propylpentanoate in ethanol (e.g., 10%, 1%, 0.1% w/w). This allows for the assessment of different facets of the odor at varying intensities.

-

Olfactory Assessment:

-

Dip a clean smelling strip into each dilution.

-

Allow the solvent to evaporate for a few seconds.

-

Smell the strip at different time intervals (top note, middle note, base note) to observe the odor evolution.

-

The smelling process should be conducted by inhaling through the nose for 2-3 seconds.[6]

-

Record detailed odor descriptors on the sensory evaluation form, including primary and secondary characteristics, intensity, and tenacity.

-

-

Comparative Analysis: Compare the odor profile of Methyl 2-propylpentanoate with other known fruity esters to identify its unique characteristics.

Diagram 1: Sensory Evaluation Workflow

Caption: Workflow for the sensory evaluation of a new fragrance raw material.

Protocol 2: Stability Testing in Cosmetic Bases

This protocol is designed to assess the stability of Methyl 2-propylpentanoate in representative cosmetic formulations.[7]

Objective: To determine the physical and chemical stability of Methyl 2-propylpentanoate in a lotion, soap, and shampoo base.

Materials:

-

Methyl 2-propylpentanoate

-

Unfragranced lotion, liquid soap, and shampoo bases

-

Glass jars with airtight lids

-

Oven/incubator set at 40°C

-

Refrigerator set at 4°C

-

UV light chamber

-

pH meter

-

Viscometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

-

Sample Preparation:

-

Incorporate Methyl 2-propylpentanoate into each cosmetic base at a typical concentration (e.g., 0.5% w/w).

-

Prepare a control sample for each base without the fragrance ingredient.

-

Divide each sample into four sets and store them under the following conditions:

-

Room temperature (20-25°C)

-

Elevated temperature (40°C)

-

Refrigerated (4°C)

-

UV light exposure

-

-

-

Evaluation: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

Physical Evaluation: Assess for changes in color, clarity, viscosity, and phase separation.

-

Olfactory Evaluation: Compare the scent of the aged samples to the room temperature control to detect any changes in odor profile or intensity.

-

Chemical Analysis (Optional but Recommended): Use GC-MS to quantify the concentration of Methyl 2-propylpentanoate over time to determine its chemical stability.[8]

-

-

Data Analysis: Record all observations and measurements. A stable formulation will show minimal changes in its physical and olfactory properties over the testing period.

Diagram 2: Stability Testing Protocol

Caption: A systematic approach for evaluating the stability of a fragrance ingredient in cosmetic bases.

Safety and Regulatory Considerations

As a novel fragrance ingredient, a thorough safety assessment of Methyl 2-propylpentanoate is imperative. The Research Institute for Fragrance Materials (RIFM) provides a comprehensive framework for the safety evaluation of fragrance ingredients.[9]

Recommended Safety Evaluation:

-

Literature Review: Conduct a thorough search for any existing toxicological data on Methyl 2-propylpentanoate or structurally related compounds.

-

In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity, genotoxicity, and skin sensitization.

-

In Vitro Testing:

-

Skin Irritation/Corrosion: Employ validated in vitro methods using reconstructed human epidermis models.

-

Skin Sensitization: Utilize in vitro assays such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay.

-

-

Human Repeat Insult Patch Test (HRIPT): If in vitro data suggests a low potential for sensitization, an HRIPT may be conducted to confirm the absence of skin sensitization in humans.

All safety testing should be conducted in compliance with international guidelines and regulations, such as those set by the International Fragrance Association (IFRA).

Conclusion

Methyl 2-propylpentanoate holds promise as a novel fruity ester for the fragrance industry. Its successful application hinges on a systematic and scientifically rigorous evaluation of its olfactory properties, performance in various formulations, and a comprehensive safety assessment. The protocols and guidelines presented in this document provide a robust framework for researchers and formulators to unlock the potential of this intriguing molecule and contribute to the innovation of new and captivating fragrances.

References

-

Versatile Paris. (2021, August 12). Fruity notes in perfumery. Retrieved from [Link]

-

Sylvaine Delacourte. (n.d.). Fruits in Perfumery: Natural Notes & Synthetic Molecules. Retrieved from [Link]

-

Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

- Google Patents. (n.d.). 2-methyl pentanoic acid esters and perfume compositions containing them.

-

Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

-

Andresen, M. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Olfasense. Retrieved from [Link]

-

Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

-

Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

-

MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

-

Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]

-

Belsito, D., et al. (2007). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 48(2), 141-149. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

-

Lab Associates. (2022, September 27). Flower and fruit aromas in perfumery. Retrieved from [Link]

-

Api, A. M., et al. (2015). Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology, 82, 1-10. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Sensory approach to measure fragrance intensity on the skin. Retrieved from [Link]

-

Scribd. (n.d.). Ester from Pentanoic Acid and Isopropanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propyl 2-methyl-2-pentenoate. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-methylpropyl propanoate. Retrieved from [Link]

-

Masoum, S., et al. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Journal of Separation Science, 39(14), 2760-9. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Update to RIFM fragrance ingredient safety assessment, propyl alcohol, CAS Registry Number 71-23-8. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-pentanone methyl propyl ketone. Retrieved from [Link]

-

PubMed. (2023, December 11). RIFM fragrance ingredient safety assessment, 3-pentenoic acid, 2-methyl-, hexyl ester, CAS Registry Number 85508-08-3. Retrieved from [Link]

-

Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability. Retrieved from [Link]

-

PubMed. (2026, January 13). Update to RIFM fragrance ingredient safety assessment, 1,6-octadien-3-ol, 3,7-dimethyl-, acid-isomerized, CAS Registry Number 73018-51-6. Retrieved from [Link]

-

Molsoft L.L.C. (n.d.). Chemical Property Prediction. Retrieved from [Link]

Sources

- 1. scentjourner.com [scentjourner.com]

- 2. fraterworks.com [fraterworks.com]

- 3. Methyl propionate - Wikipedia [en.wikipedia.org]

- 4. US4613457A - 2-methyl pentanoic acid esters and perfume compositions containing them - Google Patents [patents.google.com]

- 5. Fruits in Perfumery: Natural Notes & Synthetic Molecules [blog.delacourte.com]

- 6. pac.gr [pac.gr]

- 7. iltusa.com [iltusa.com]

- 8. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2-propylpentanoate

Abstract

This technical guide details the protocol for the quantification and purity analysis of Methyl 2-propylpentanoate (also known as Methyl Valproate). As the methyl ester of Valproic Acid (VPA), this compound lacks a strong UV chromophore and exhibits significant lipophilicity. This guide moves beyond standard templates to address the specific challenges of detecting non-chromophoric esters, providing a validated Reverse-Phase HPLC (RP-HPLC) method using low-wavelength UV detection (210 nm) and an alternative high-sensitivity LC-MS/MS protocol.

Introduction & Chemical Context

Methyl 2-propylpentanoate (

The Analytical Challenge

-

Lack of Chromophore: Unlike aromatic drugs, this molecule consists entirely of saturated alkyl chains and a single ester carbonyl group. It does not absorb UV light above 220 nm effectively.

-

Lipophilicity: The methylation of the carboxylic acid removes the ionizable group found in Valproic Acid, significantly increasing retention on non-polar stationary phases (C18).

-

Volatility: While Gas Chromatography (GC) is often the default for such esters, HPLC is required for thermolabile formulations or when analyzing non-volatile matrices (e.g., biological plasma, polymer degradation).

Analytical Strategy

To ensure Scientific Integrity , this protocol utilizes a high-purity silica C18 column with high carbon load to retain the aliphatic chain, coupled with an acidified mobile phase to suppress silanol interactions. Detection is strictly controlled at 210 nm or via Mass Spectrometry .

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate detection method based on sensitivity requirements.

Caption: Decision tree for selecting Protocol A (UV) or Protocol B (MS) based on sensitivity needs.

Protocol A: RP-HPLC with Low-UV Detection

Recommended for purity assay and process monitoring.

Chromatographic Conditions

This method relies on the weak

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 5 µm | Standard hydrophobic retention. End-capping is critical to prevent tailing. |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) | Acidic pH suppresses silanol activity; phosphate is transparent at 210 nm. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | High elution strength required for the lipophilic ester. |

| Mode | Isocratic (40% A : 60% B) | Stable baseline is crucial for low-UV detection; gradient may cause baseline drift. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Wavelength | 210 nm | Maximum sensitivity for aliphatic esters. |

| Temperature | 30°C | Maintains reproducible retention times. |

| Injection Vol. | 20 µL | Higher volume compensates for low molar absorptivity. |

Preparation of Solutions

-

Diluent: Acetonitrile:Water (50:50).

-

Stock Solution: Weigh 50 mg of Methyl 2-propylpentanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

-

System Suitability Solution: Prepare a mixture containing 100 µg/mL Valproic Acid and 100 µg/mL Methyl 2-propylpentanoate to demonstrate resolution.

Execution Steps

-

Equilibration: Flush column with Mobile Phase for at least 30 minutes until the baseline at 210 nm is flat.

-

Blank Injection: Inject Diluent. Ensure no interfering peaks elute at the retention time of the ester (approx. 8–12 min).

-

Standard Injection: Inject the Standard Solution (5 replicates). Calculate %RSD of peak areas (Limit: NMT 2.0%).

-

Sample Injection: Inject samples. Run time should be 2.5x the retention time of the main peak to clear late-eluting lipophilic impurities.

Protocol B: LC-MS/MS (High Sensitivity)

Recommended for trace impurity analysis or biological matrices (plasma).

Mass Spectrometry Settings

Since the ester is neutral, Electrospray Ionization (ESI) in Positive mode is used to form the protonated adduct

| Parameter | Setting |

| Ion Source | ESI Positive (+) |

| Precursor Ion | m/z 159.14 ( |

| Product Ion (Quant) | m/z 127.1 (Loss of methanol/methoxy group) |

| Product Ion (Qual) | m/z 85.1 |

| Mobile Phase | 0.1% Formic Acid in Water (A) / Acetonitrile (B) |

| Gradient | 50% B to 90% B over 5 mins |

Mechanism of Fragmentation

The collision-induced dissociation (CID) typically cleaves the ester bond.

-

Parent: 158.24 Da

[M+H]+: 159.14 Da. -

Primary Fragment: Loss of

(32 Da) yields the acylium ion at m/z 127.

System Suitability & Validation Criteria (Trustworthiness)

To ensure the method is self-validating , the following criteria must be met before releasing data.

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Precision (RSD) | Check injector seal or bubble in flow cell. | |

| Tailing Factor | Column aging or secondary silanol interactions (lower pH). | |

| Resolution (Rs) | > 2.0 between Acid and Ester | Increase organic ratio if Ester elutes too late; decrease if co-eluting. |

| Signal-to-Noise | > 10 (for LOQ) | UV lamp aging or contaminated flow cell. |

Expert Commentary & Troubleshooting

Why not Refractive Index (RI)?

While RI is a common detector for non-chromophoric compounds (like sugars or lipids), it is temperature-sensitive and incompatible with gradient elution. For a robust method transferable between labs, UV at 210 nm is preferred despite the lower sensitivity, provided high-purity solvents are used to minimize background noise [1].

The "Ghost Peak" Phenomenon

At 210 nm, organic modifiers can generate "ghost peaks" from impurities in the acetonitrile or water.

-

Solution: Use HPLC-gradient grade acetonitrile.

-

Solution: Install a ghost-trap column between the pump and the injector if using a gradient.

Retention Behavior

Methyl 2-propylpentanoate is significantly more hydrophobic than Valproic Acid. In a reverse-phase system, Valproic Acid (polar head) elutes first. The methyl ester will elute significantly later.

-

Predicted k' (capacity factor): ~3.0 - 5.0 in 60% ACN.

References

-

United States Pharmacopeia (USP). Valproic Acid Monograph: Related Compounds.[1] USP-NF. (Standard pharmacopeial methods for Valproic acid impurities serve as the foundational basis for column selection).

-

PubChem. Methyl 2-propylpentanoate (Compound Summary). National Library of Medicine. (Source for physical properties and molecular weight data).[1][2][3][4]

-

FDA. Bioanalytical Method Validation Guidance for Industry. (2018).[2][5] (Basis for the validation criteria listed in Section 6).

-

Bernal, J., et al. "Determination of Valproic Acid and its Derivatives in Human Plasma by HPLC." Journal of Chromatography B. (Provides grounding for the extraction and separation of VPA derivatives).

Disclaimer: This protocol is for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Sources

High-Resolution Quantification of Methyl 2-propylpentanoate (Methyl Valproate) in Biological and Synthetic Matrices

Application Note: AN-2026-MVP

Executive Summary